2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide
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Description
2-(Phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide, commonly referred to as PSNPA, is a small molecule organic compound with a molecular weight of 302.37 g/mol. PSNPA has been studied for its potential applications in the field of organic synthesis and drug development.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles. This study led to the synthesis of various derivatives, including pyridine-4-ylamino, which showed good antimicrobial activity. The compounds 12a and 14a, in particular, exhibited high activity towards most strains, indicating potential use in antimicrobial applications. Theoretical calculations provided a good confirmation for the new compounds (Fahim & Ismael, 2019).
Antimalarial and Anticancer Activity
In a study by Fahim and Ismael (2021), N-(phenylsulfonyl)acetamide derivatives were examined for in vitro antimalarial activity and characterized for ADMET properties. One compound, in particular, exhibited excellent antimalarial activity, suggesting its potential as a drug for treating malaria. Additionally, these compounds were evaluated for anticancer properties, indicating diverse therapeutic applications (Fahim & Ismael, 2021).
Inhibition of PI3Ks
Wang et al. (2015) studied a compound structurally similar to 2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide for its anticancer effects. The study focused on the inhibition of PI3Ks and mTOR, key components in cancer cell signaling pathways. This research suggests the potential of related compounds in cancer treatment due to their antiproliferative activities and low toxicity (Wang et al., 2015).
Enantioseparation in Drug Development
In the field of drug development, Zhou et al. (2002) conducted a study on the enantioseparation of a basic drug compound and its acidic intermediate by capillary electrophoresis. This research highlights the importance of such compounds in the pharmaceutical industry, especially in the context of chiral separation and analysis (Zhou et al., 2002).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(16-10-12-5-4-8-15-9-12)11-20(18,19)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOJMJJWWSBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide |
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